

A Technical Guide to Tris(hydroxymethyl)nitromethane: Properties, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: B093346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)nitromethane, a versatile organic compound, serves as a crucial building block in various chemical syntheses and industrial applications. Its unique structure, featuring three hydroxyl groups and a nitro group, imparts a range of reactive properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Furthermore, its ability to release formaldehyde under specific conditions has led to its widespread use as a biocide in industrial settings. This guide provides an in-depth technical overview of **Tris(hydroxymethyl)nitromethane**, its various appellations, physicochemical properties, synthesis protocols, and its interactions with biological systems.

Nomenclature and Identification

Tris(hydroxymethyl)nitromethane is known by a variety of synonyms and trade names, which can be a source of confusion in research and commercial contexts. A comprehensive list of its alternate names is provided below.

Type	Name
IUPAC Name	2-(hydroxymethyl)-2-nitropropane-1,3-diol
CAS Number	126-11-4
Common Synonyms	2-(Hydroxymethyl)-2-nitro-1,3-propanediol
Trimethylolnitromethane	
Tris Nitro	
Nitroisobutylglycerol	
Trihydroxymethylnitromethane	
Nitrotris(hydroxymethyl)methane	
Trade Name	Cimcool wafers

Physicochemical Properties

A summary of the key physicochemical properties of **Tris(hydroxymethyl)nitromethane** is presented in the table below, providing essential data for its handling, storage, and application.

Property	Value	Reference
Molecular Formula	C4H9NO5	
Molecular Weight	151.12 g/mol	
Appearance	White crystalline solid	[2]
Melting Point	160 °C (decomposes)	[3]
Solubility in Water	220 g / 100 mL at 20 °C	
Stability	Stable in acidic conditions (pH ≤ 5.0). Decomposes in alkaline conditions and at temperatures above 49°C.	[4]

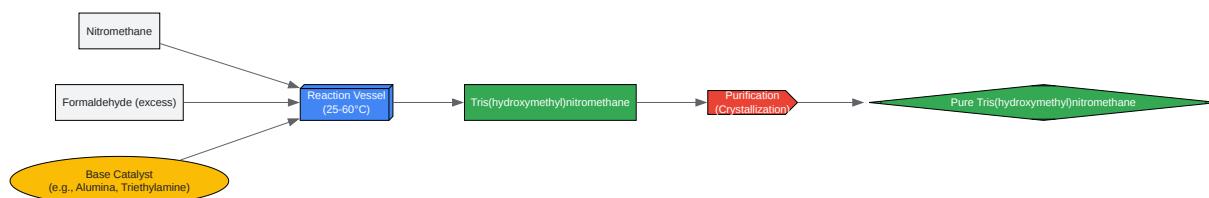
Synthesis of Tris(hydroxymethyl)nitromethane

The primary industrial synthesis of **Tris(hydroxymethyl)nitromethane** is achieved through the Henry reaction, also known as the nitroaldol reaction. This process involves the condensation of nitromethane with an excess of formaldehyde in the presence of a base catalyst.

Experimental Protocol: Henry Reaction

Objective: To synthesize **Tris(hydroxymethyl)nitromethane** from nitromethane and formaldehyde.

Materials:


- Nitromethane
- Formaldehyde (or paraformaldehyde)
- Base catalyst (e.g., triethylamine, potassium bicarbonate, or alumina)
- Solvent (e.g., methanol, water)
- Reaction vessel with stirring and temperature control
- Purification apparatus (e.g., crystallizer)

Procedure:

- Charge the reaction vessel with formaldehyde and the chosen solvent. If using paraformaldehyde, ensure conditions are suitable for its depolymerization.
- Add the base catalyst to the formaldehyde solution. The molar ratio of catalyst to nitromethane can vary depending on the chosen catalyst (e.g., 0.1 to 2 moles of alumina per mole of nitromethane).[5]
- Slowly add nitromethane to the reaction mixture while maintaining the temperature between 25-60 °C. A molar excess of formaldehyde (typically 3 to 5 moles per mole of nitromethane) is used to ensure complete hydroxymethylation.[5]

- After the addition of nitromethane is complete, continue stirring the mixture for a specified period (e.g., one hour) to ensure the reaction goes to completion.
- Upon completion, the product can be isolated and purified, typically through crystallization.

Logical Flow of Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Tris(hydroxymethyl)nitromethane** via the Henry Reaction.

Applications in Drug Development and as a Biocide

Tris(hydroxymethyl)nitromethane is a versatile intermediate in the synthesis of more complex molecules.^[1] Its three hydroxyl groups and the nitro group provide multiple reactive sites for further chemical modifications.^[1]

A significant application is its use as a precursor for the synthesis of Tris(hydroxymethyl)aminomethane (commonly known as TRIS or Tromethamine), a widely used biological buffer. This conversion is achieved through the reduction of the nitro group to an amine.

As a biocide, its efficacy stems from its decomposition under alkaline conditions or elevated temperatures to release formaldehyde.^[4] Formaldehyde is a potent biocide that acts by cross-linking proteins and nucleic acids in microorganisms, leading to cell death.^[6]

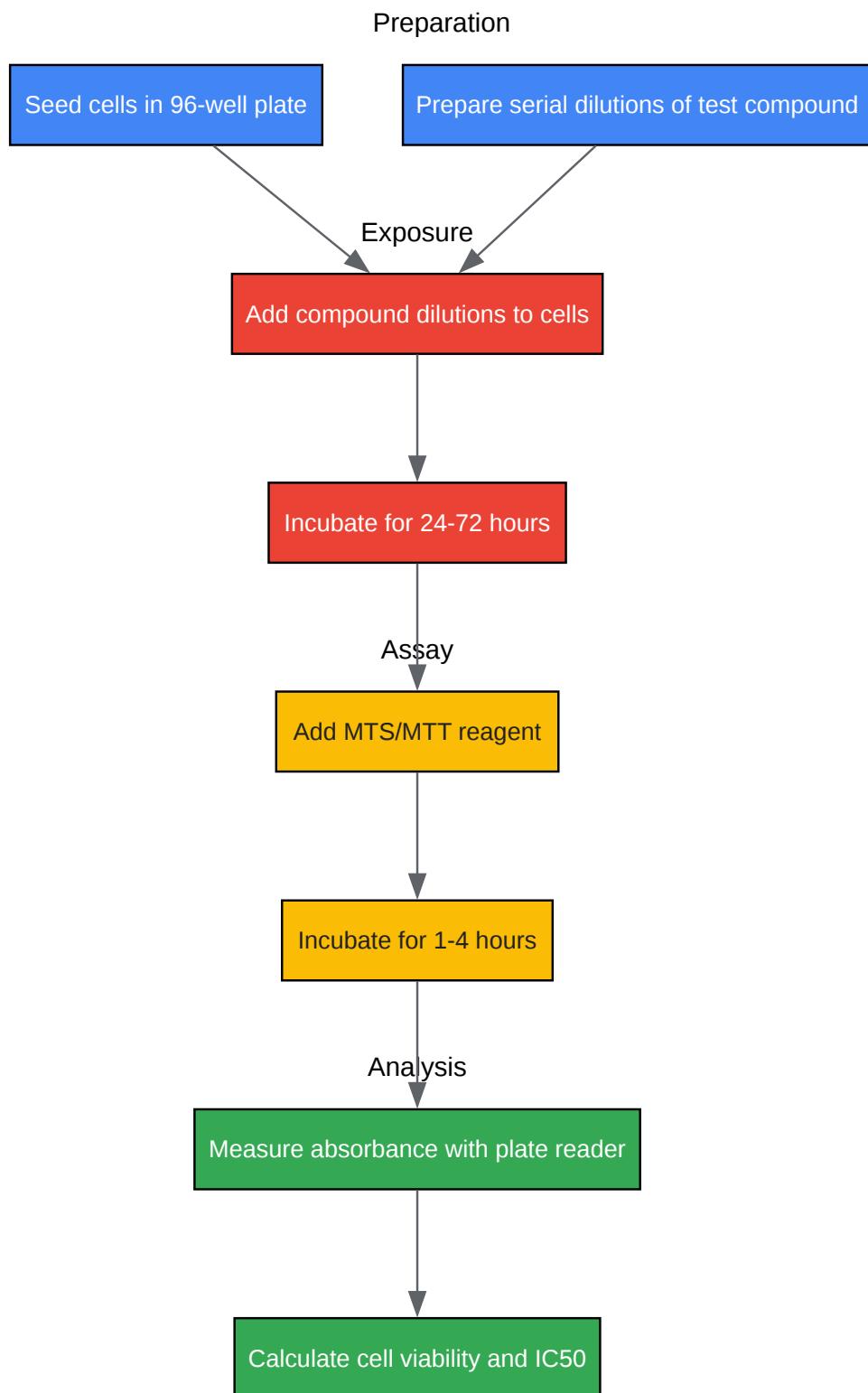
Biological Interactions and Cytotoxicity

The biological effects of **Tris(hydroxymethyl)nitromethane** are primarily attributed to its degradation product, formaldehyde.

In Vitro Cytotoxicity Assay: A General Protocol

Objective: To determine the cytotoxic effects of a compound on a cell line using a colorimetric assay (e.g., MTS or MTT).

Materials:

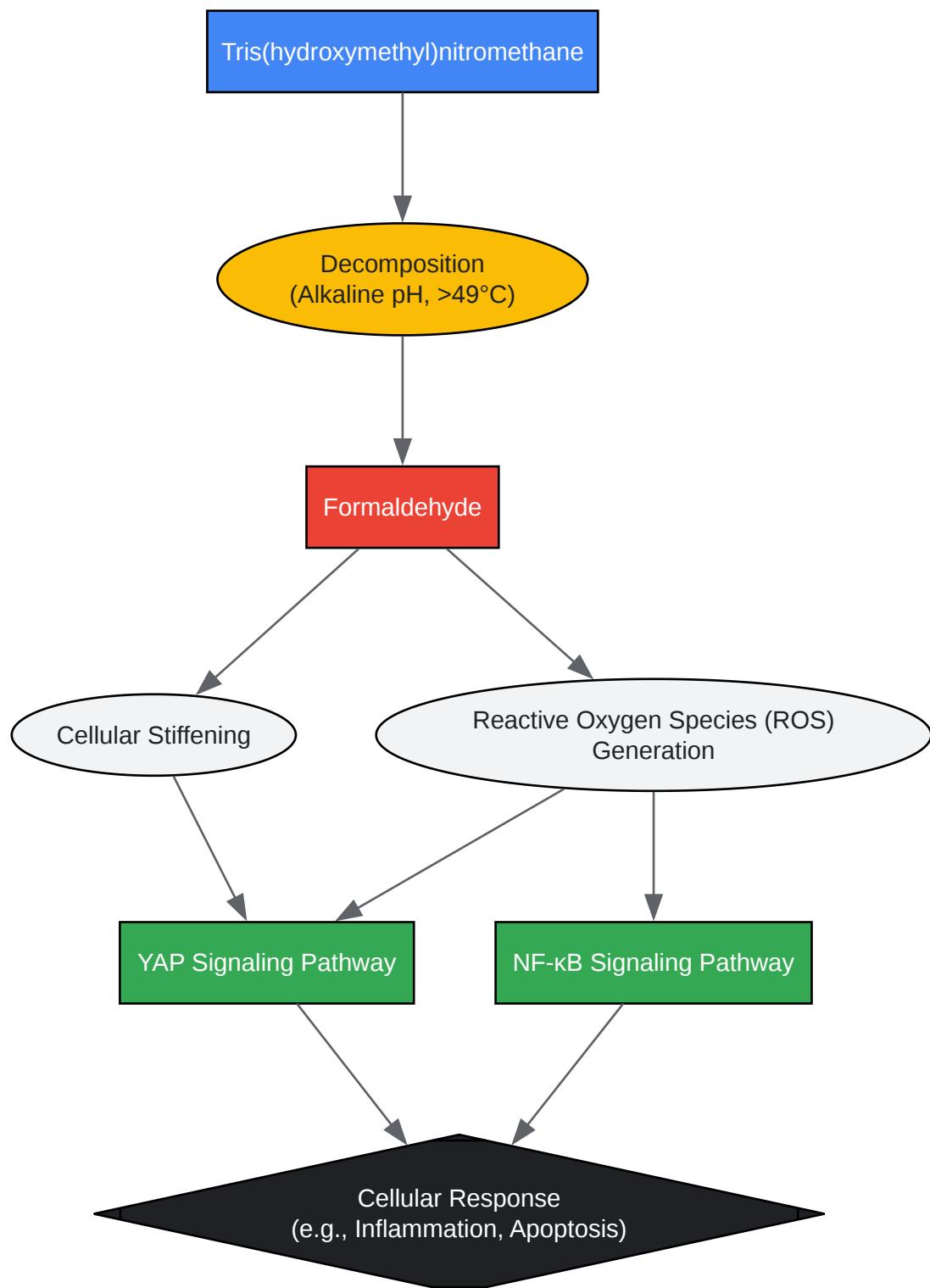

- Human cell line (e.g., A549, HepG2)[7][8]
- Cell culture medium and supplements
- **Tris(hydroxymethyl)nitromethane**
- MTS or MTT reagent
- 96-well plates
- Incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the 96-well plates with the chosen cell line at a predetermined density and incubate overnight to allow for cell attachment.
- Prepare serial dilutions of **Tris(hydroxymethyl)nitromethane** in the cell culture medium.
- Remove the old medium from the cells and add the different concentrations of the test compound to the wells. Include appropriate controls (e.g., medium only, vehicle control).
- Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

- Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will metabolize the reagent, leading to a color change.
- Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
- Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:


[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro cytotoxicity assay.

Interaction with Cellular Signaling Pathways

As the primary active metabolite, formaldehyde can influence cellular signaling. Studies have shown that formaldehyde can activate the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.^[6] This can occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, or by causing cellular stiffening, which activates mechanosignaling pathways.^[6]

Proposed Signaling Pathway of Formaldehyde:

[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade initiated by formaldehyde release.

Conclusion

Tris(hydroxymethyl)nitromethane is a compound of significant interest due to its dual role as a versatile chemical intermediate and a potent biocide. For researchers and professionals in drug development, understanding its chemical properties, synthesis, and biological interactions is paramount. Its utility as a precursor for compounds like TRIS buffer highlights its importance in biochemical and pharmaceutical research. Furthermore, elucidating the mechanisms of its biocidal activity and its impact on cellular signaling pathways provides a deeper understanding of its toxicological profile and potential therapeutic or adverse effects. This guide has provided a comprehensive technical overview to support further research and application of this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 三(羟甲基)硝基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Tris(hydroxymethyl)nitromethane | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2025023573A1 - Method for preparing tris(hydroxymethyl)nitromethane, tris(hydroxymethyl)nitromethane prepared using method, method for preparing tris(hydroxymethyl)aminomethane, and tris(hydroxymethyl)aminomethane prepared using method - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Item - In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- To cite this document: BenchChem. [A Technical Guide to Tris(hydroxymethyl)nitromethane: Properties, Applications, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093346#alternate-names-for-tris-hydroxymethyl-nitromethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com